Product packaging for Oxandrolone 4-oxa-isomer, 5beta epimer-(Cat. No.:CAS No. 19587-10-1)

Oxandrolone 4-oxa-isomer, 5beta epimer-

Cat. No.: B12768873
CAS No.: 19587-10-1
M. Wt: 306.4 g/mol
InChI Key: QTBANSSXVTZHMD-CUGOLFLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxandrolone 4-oxa-isomer, 5beta epimer- is a structurally modified analog of the anabolic steroid Oxandrolone, intended for research applications in metabolic and musculoskeletal studies. This compound is a synthetic hormone designed to act as an agonist of the androgen receptor (AR), the primary biological target of androgens like testosterone and dihydrotestosterone . Its core research value lies in its anabolic properties, which are studied for their potential to modulate protein synthesis and inhibit protein catabolism . Researchers investigate such analogs to understand their effects on nitrogen balance and the preservation of lean body mass in catabolic states . The specific structural modifications in this isomer and epimer may alter its binding affinity, metabolic stability, or pharmacological profile compared to the parent compound, making it a valuable tool for structure-activity relationship (SAR) studies. Potential research applications for this compound include, but are not limited to, in vitro binding assays to determine receptor affinity and in vivo models of muscle wasting, severe burn recovery, and osteoporosis-related bone pain . It is strictly for use in laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B12768873 Oxandrolone 4-oxa-isomer, 5beta epimer- CAS No. 19587-10-1

Properties

CAS No.

19587-10-1

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(1S,3aS,3bR,5aS,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one

InChI

InChI=1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15+,17-,18+,19+/m1/s1

InChI Key

QTBANSSXVTZHMD-CUGOLFLRSA-N

Isomeric SMILES

C[C@]12CCC(=O)O[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C

Canonical SMILES

CC12CCC(=O)OC1CCC3C2CCC4(C3CCC4(C)O)C

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Oxandrolone 4 Oxa Isomer, 5beta Epimer

Elucidation of Absolute and Relative Stereochemistry

The definitive structure of Oxandrolone (B1677835) 4-oxa-isomer, 5beta epimer- is chemically designated as 17β-Hydroxy-17α-methyl-4-oxa-5β-androstan-3-one. veeprho.com Its identity as a stereoisomer of oxandrolone is established by the nomenclature itself, which points to a key stereochemical difference at the 5th carbon position. In the parent compound, oxandrolone, the A and B rings of the steroid nucleus are fused in a trans configuration, denoted as 5-alpha (5α). This isomer, however, possesses a cis fusion of the A and B rings, indicated by the "5beta" (5β) designation.

This alteration in stereochemistry significantly impacts the three-dimensional shape of the molecule. The absolute stereochemistry at the other chiral centers is retained from the parent structure, but the relative orientation of the A-ring with respect to the rest of the steroid is inverted. The compound is recognized as a USP (United States Pharmacopeia) impurity of oxandrolone, and its characterization is crucial for quality control in pharmaceutical manufacturing. veeprho.com Reference materials for this compound are available, accompanied by comprehensive Structure Elucidation Reports (SER), which confirm its stereochemical integrity, though these detailed reports are not publicly disseminated. veeprho.com

**2.2. Advanced Spectroscopic Signatures for Stereochemical Assignment

Advanced Spectroscopic Signatures for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of steroid isomers. The spatial arrangement of atoms in the 5β epimer results in a unique set of chemical shifts and spin-spin coupling constants, particularly for the protons in the A and B rings, which differ distinctly from those of the 5α isomer.

The key diagnostic signals in the ¹H NMR spectrum for confirming the 5β configuration would be those of the protons on the A-ring and the C-5 proton itself. In a 5β-steroid, the A/B ring junction is bent, leading to different shielding and deshielding effects compared to the flatter 5α-steroids. For instance, the C-5 proton in a 5β-androstane is typically axial and would exhibit specific coupling constants with neighboring protons. While the precise spectral data for this compound is not publicly available, a comparison of expected key signals is presented below.

Table 1: Expected Key ¹H NMR Signals for Stereochemical Determination

Proton Signal Expected Characteristics for 5β Epimer Rationale for Stereochemical Insight
H-5 Appears as a multiplet with specific axial-axial and axial-equatorial couplings. The coupling constants of the H-5 proton are highly diagnostic of the A/B ring junction stereochemistry. A cis fusion results in different dihedral angles compared to a trans fusion.
A-Ring Protons (C1, C2) Chemical shifts are influenced by the anisotropic effects of the rest of the steroid nucleus, which differ due to the bent structure. The altered geometry of the 5β configuration changes the magnetic environment for these protons compared to the 5α isomer.

High-Resolution and Tandem Mass Spectrometry Fragmentation Patterns in Relation to Stereochemistry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For Oxandrolone 4-oxa-isomer, 5beta epimer-, HRMS would verify the molecular formula as C₁₉H₃₀O₃, corresponding to a precise molecular weight.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. While the mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed, reflecting the different stabilities of the precursor ions or the transition states leading to fragmentation. The fragmentation would likely involve losses of water (H₂O) from the 17-hydroxyl group and subsequent cleavages of the steroid rings.

Table 2: Expected Mass Spectrometry Fragmentation Data

m/z (mass-to-charge ratio) Proposed Fragment Significance
306.22 [M]⁺ Molecular ion (for EI-MS) or [M+H]⁺ (for ESI-MS), confirming the molecular weight.
288.21 [M-H₂O]⁺ Loss of a water molecule from the C-17 hydroxyl group, a common fragmentation for 17-hydroxy steroids.

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are highly sensitive to the molecule's three-dimensional structure.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. The Oxandrolone 4-oxa-isomer, 5beta epimer- would have a unique specific rotation value that is different from its 5α diastereomer. This value serves as a critical parameter for identity confirmation when compared to a known standard.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule, particularly for chromophores like the lactone carbonyl group in this compound. The n→π* electronic transition of the carbonyl group at around 290-300 nm is sensitive to the local stereochemical environment. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the conformation of the A-ring and the A/B ring junction. Therefore, the CD spectrum of the 5β epimer would be distinctly different and likely mirrored in comparison to the 5α epimer, providing definitive evidence for the stereochemical assignment.

Synthetic Strategies and Precursor Chemistry of Oxandrolone 4 Oxa Isomer, 5beta Epimer

Chemical Synthesis Pathways and Reaction Mechanisms

The construction of the Oxandrolone (B1677835) 4-oxa-isomer, 5beta epimer- necessitates a multi-step approach, beginning with a suitable steroidal backbone and culminating in the formation of the characteristic 4-oxa-lactone ring with the desired 5-beta stereochemistry.

Multi-step Reaction Sequences and Key Intermediates

A plausible synthetic route to the target compound originates from a readily available steroidal starting material such as Dehydroepiandrosterone (DHEA) . The synthesis would logically proceed through the following key stages:

Protection of the 17-keto group: To prevent interference in subsequent reactions targeting the A-ring, the C-17 ketone of DHEA is typically protected, for instance, by forming a ketal.

Stereoselective reduction of the Δ5 double bond: This is a critical step to establish the desired 5-beta stereochemistry of the A/B ring junction. Catalytic hydrogenation of the Δ5-steroid over a suitable catalyst, such as palladium on carbon, in a specific solvent system can afford the 5-beta-androstane skeleton. acs.org The choice of catalyst and reaction conditions is paramount to favor the formation of the cis-fused A/B ring system characteristic of 5-beta steroids.

Deprotection and modification at C-17: Following the establishment of the 5-beta configuration, the protecting group at C-17 is removed. The subsequent introduction of the 17α-methyl and 17β-hydroxyl groups can be achieved through a Grignard reaction with methylmagnesium bromide, which stereoselectively attacks the 17-ketone.

Oxidation of the 3-hydroxyl group: The 3β-hydroxyl group of the androstane (B1237026) skeleton is then oxidized to a 3-ketone using standard oxidizing agents like chromic acid (Jones oxidation) or more modern, milder reagents. This yields the crucial precursor: 17β-Hydroxy-17α-methyl-5β-androstan-3-one .

Baeyer-Villiger Oxidation: The final and most defining step is the Baeyer-Villiger oxidation of the 3-keto-5β-steroid precursor. nih.govresearchgate.netwikipedia.org This reaction introduces an oxygen atom into the A-ring to form the lactone. The regioselectivity of this oxidation is a significant challenge.

Key Intermediates in the Synthesis:

Intermediate CompoundChemical NameRole in Synthesis
Dehydroepiandrosterone (DHEA)3β-Hydroxyandrost-5-en-17-oneStarting Material
17,17-Ethylenedioxy-5β-androstan-3β-ol17,17-Ethylenedioxy-5β-androstan-3β-olIntermediate after protection and reduction
17β-Hydroxy-17α-methyl-5β-androstan-3β-ol17β-Hydroxy-17α-methyl-5β-androstan-3β-olIntermediate after Grignard reaction
17β-Hydroxy-17α-methyl-5β-androstan-3-one17β-Hydroxy-17α-methyl-5β-androstan-3-oneKey precursor for Baeyer-Villiger oxidation

Stereoselective and Stereospecific Synthetic Approaches

The stereochemistry of the final product is dictated by two crucial steps: the reduction of the A-ring double bond and the Baeyer-Villiger oxidation.

The formation of the 5-beta epimer is achieved through the catalytic hydrogenation of a Δ5-steroid. The stereochemical outcome of this reduction is highly dependent on the catalyst, solvent, and the substituents on the steroid nucleus. acs.org For instance, hydrogenation using palladium catalysts in neutral or acidic media often leads to a mixture of 5-alpha and 5-beta isomers, with the 5-alpha being the major product. However, specific conditions, potentially involving different catalysts or directing groups, can be employed to enhance the yield of the 5-beta isomer.

The Baeyer-Villiger oxidation of 3-keto-5β-steroids is known to be less regioselective than that of their 5-alpha counterparts. nih.govport.ac.uk The reaction can potentially yield both the desired 4-oxa-lactone and the undesired 3-oxa-lactone. The choice of peroxyacid is critical in influencing this regioselectivity. For example, studies have shown that using trifluoroperacetic acid (TFPAA) can offer a degree of regioselectivity for 3-keto-5β-steroids, whereas meta-chloroperoxybenzoic acid (m-CPBA) can lead to a nearly equal mixture of the two regioisomers. nih.govresearchgate.net The regioselectivity is thought to be controlled by conformational effects in the Criegee intermediate formed during the reaction. nih.gov

Optimization of Synthetic Yields and Purity Profiles

To optimize the yield and purity of the final Oxandrolone 4-oxa-isomer, 5beta epimer-, careful control of each reaction step is necessary.

For the catalytic hydrogenation, screening different catalysts (e.g., Palladium, Platinum, Rhodium) and solvent systems is crucial to maximize the formation of the 5-beta isomer. The separation of the 5-alpha and 5-beta isomers can be challenging and may require careful chromatographic techniques.

In the Baeyer-Villiger oxidation step, the key to high purity is to maximize the formation of the 4-oxa lactone. This can be approached by:

Choice of Oxidant: As mentioned, TFPAA is likely to provide better regioselectivity than m-CPBA for 3-keto-5β-steroids. nih.govresearchgate.net

Reaction Conditions: Temperature, reaction time, and the presence of buffers can all influence the outcome of the Baeyer-Villiger oxidation. researchgate.net

Purification: A significant effort in purification, likely involving column chromatography, would be required to separate the desired 4-oxa isomer from the 3-oxa byproduct and any unreacted starting material.

Precursor Compounds and their Chemical Modifications

The synthesis of the target molecule is fundamentally reliant on the strategic modification of readily available steroidal precursors.

Utilization of Steroidal Starting Materials for Oxandrolone Derivatives

The most common and economically viable starting materials for the synthesis of androstane-based steroids are naturally occurring steroids like Dehydroepiandrosterone (DHEA) and Testosterone (B1683101) . nih.govnih.govmdpi.com These compounds provide the basic tetracyclic steroidal nucleus which can then be chemically modified. For the synthesis of the 5-beta epimer, starting with a Δ5-steroid like DHEA is advantageous as it allows for the stereoselective introduction of the A/B cis-ring junction.

Derivatization Reactions and Functional Group Transformations

The synthesis of Oxandrolone 4-oxa-isomer, 5beta epimer- involves a series of well-established functional group transformations:

Ketalization: The protection of the 17-ketone as a ketal is a standard procedure to prevent its reaction during modifications of the A-ring.

Catalytic Hydrogenation: This reduction reaction is used to convert the double bond in the A-ring of the precursor to a single bond, with the potential for stereoselective formation of the 5-beta isomer. acs.org

Grignard Reaction: This organometallic reaction is employed to introduce the 17α-methyl group and form the 17β-hydroxyl group.

Oxidation: The conversion of the 3β-hydroxyl group to a 3-ketone is a necessary step to enable the subsequent Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This is the key transformation that introduces the oxygen atom into the A-ring to form the 4-oxa-lactone. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

Each of these transformations must be carefully executed and optimized to ensure the successful synthesis of the target molecule in a pure form.

Metabolic Transformation Pathways and Biotransformation Studies of Oxandrolone 4 Oxa Isomer, 5beta Epimer

Phase I Metabolic Reactions

Phase I metabolism of steroids typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, rendering the molecule more polar. nih.gov For the Oxandrolone (B1677835) 4-oxa-isomer, 5beta epimer-, the primary Phase I transformations are anticipated to be hydroxylation, oxidation, and rearrangement.

Hydroxylation Patterns and Isomers

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic pathway for steroids, catalyzed primarily by cytochrome P450 (CYP) enzymes. Based on studies of oxandrolone and other androgens, several hydroxylation patterns can be predicted for the 4-oxa-isomer, 5beta epimer-. nih.govreactome.orgwada-ama.org

16-Hydroxylation: In vitro and in vivo studies of oxandrolone have identified the formation of 16-hydroxylated metabolites, including both 16α- and 16β-hydroxy epimers. nih.govreactome.org It is highly probable that the 4-oxa-isomer, 5beta epimer- would also undergo hydroxylation at the C-16 position.

17-methyl-Hydroxylation: The presence of a methyl group at the C-17 position makes it a target for hydroxylation, leading to the formation of a 17-hydroxymethyl metabolite. This has been observed in the metabolism of oxandrolone and is a likely pathway for its isomer. reactome.orgwada-ama.org

Other Potential Hydroxylation Sites: Fungal metabolism studies of oxandrolone have revealed other potential sites for hydroxylation, including positions C-6, C-9, and C-12. nih.gov While microbial metabolism does not perfectly mirror human metabolism, it suggests the chemical susceptibility of these positions to enzymatic attack. Therefore, metabolites such as 6-hydroxy, 9-hydroxy, and 12-hydroxy isomers could potentially be formed.

Table 1: Predicted Phase I Hydroxylated Metabolites of Oxandrolone 4-oxa-isomer, 5beta epimer-

Metabolite NameType of Reaction
16α-Hydroxy-oxandrolone 4-oxa-isomer, 5beta epimer-Hydroxylation
16β-Hydroxy-oxandrolone 4-oxa-isomer, 5beta epimer-Hydroxylation
17-Hydroxymethyl-oxandrolone 4-oxa-isomer, 5beta epimer-Hydroxylation
6-Hydroxy-oxandrolone 4-oxa-isomer, 5beta epimer-Hydroxylation
9-Hydroxy-oxandrolone 4-oxa-isomer, 5beta epimer-Hydroxylation
12-Hydroxy-oxandrolone 4-oxa-isomer, 5beta epimer-Hydroxylation

Oxidative Transformations and Ketone Formation

Further oxidation of hydroxylated metabolites can lead to the formation of ketone groups.

16-Keto-oxandrolone: Following 16-hydroxylation, the secondary alcohol can be oxidized to a ketone, resulting in the formation of 16-keto-oxandrolone 4-oxa-isomer, 5beta epimer-. This metabolite has been identified in urine after oxandrolone administration, suggesting a similar pathway for its isomer. reactome.orgwada-ama.org Studies on oxandrolone have shown that it can enhance hepatic ketogenesis. nih.govnih.gov

Table 2: Predicted Phase I Oxidative Metabolites of Oxandrolone 4-oxa-isomer, 5beta epimer-

Metabolite NameType of Reaction
16-Keto-oxandrolone 4-oxa-isomer, 5beta epimer-Oxidation

Rearrangement Processes

Rearrangement reactions can lead to the formation of structurally distinct metabolites, which can be important for long-term detection.

18-nor Derivatives: A significant metabolic pathway for 17α-methyl steroids like oxandrolone involves a rearrangement process that results in the formation of 18-nor-17,17-dimethyl derivatives. reactome.org This likely occurs through a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. nih.govnih.govasm.org This process involves the migration of an alkyl group from one carbon to an adjacent one. nih.gov In the context of steroids, this has been observed in the synthesis of various compounds. nih.govasm.org Therefore, the formation of 17,17-dimethyl-18-nor-2,4-dioxa-5-beta-androst-13-ene-3-one is a plausible metabolic outcome.

Hydroxymethyl-18-nor Metabolites: Further hydroxylation of the rearranged 18-nor structure can occur. Specifically, the synthesis of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one and its 17α-hydroxymethyl epimer has been reported for oxandrolone, and these are considered long-term metabolites. uomus.edu.iq A similar transformation would be expected for the 4-oxa-isomer, 5beta epimer-.

Table 3: Predicted Phase I Rearranged Metabolites of Oxandrolone 4-oxa-isomer, 5beta epimer-

Metabolite NameType of Reaction
17,17-Dimethyl-18-nor-4-oxa-5-beta-androst-13-en-3-oneRearrangement (Wagner-Meerwein)
17β-Hydroxymethyl-17α-methyl-18-nor-4-oxa-5-beta-androsta-13-en-3-oneRearrangement and Hydroxylation
17α-Hydroxymethyl-17β-methyl-18-nor-4-oxa-5-beta-androsta-13-en-3-oneRearrangement and Hydroxylation

Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. The primary conjugation pathways for steroids are glucuronidation and sulfation. nih.gov

Conjugation Pathways: Glucuronidation and Sulfation

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the steroid molecule. Hydroxyl groups introduced during Phase I metabolism are primary sites for glucuronidation. While oxandrolone itself shows low levels of glucuronidation, its hydroxylated metabolites are expected to be substrates for UGT enzymes. mdpi.com

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid. Studies on oxandrolone have shown that its hydroxylated metabolites, particularly the 16- and 17-methyl-hydroxylated forms, are predominantly excreted as sulfate (B86663) conjugates. reactome.orgwada-ama.orgmdpi.comnih.gov The sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one has been identified as a metabolite of oxandrolone. nih.gov

Enzymatic Specificity in Conjugate Formation

The formation of glucuronide and sulfate conjugates is dependent on the specificity of UGT and SULT enzymes.

UGT Enzymes: The UGT superfamily, particularly the UGT2B subfamily, is primarily responsible for steroid glucuronidation. researchgate.net There is a noted stereoselectivity in the glucuronidation of steroid metabolites. For instance, clear stereoselectivity is observed in the glucuronidation of nandrolone (B1676933) metabolites with 5α- and 5β-configurations. mdpi.com This suggests that the 5-beta configuration of the "Oxandrolone 4-oxa-isomer, 5beta epimer-" and its metabolites will influence which specific UGT enzymes are involved in their conjugation.

SULT Enzymes: Cytosolic SULTs, such as SULT2A1, are known to sulfate a wide range of hydroxysteroids. bioscientifica.comyoutube.com The 16- and 17-methyl-hydroxylated metabolites of oxandrolone are primarily excreted as sulfate conjugates, indicating that these are preferred substrates for SULT enzymes. reactome.orgwada-ama.org It is reasonable to predict a similar preference for the hydroxylated metabolites of the 4-oxa-isomer, 5beta epimer-.

In Vitro Biotransformation Systems

In vitro biotransformation systems are crucial for elucidating the metabolic fate of xenobiotics, including synthetic steroids like the isomers of oxandrolone. These systems, primarily utilizing hepatic subcellular fractions and microbial cultures, allow for the controlled study of metabolic pathways and the generation of metabolites for structural analysis.

Utilizing Liver Microsomes and S9 Fractions for Metabolite Generation

Liver microsomes and S9 fractions are standard tools in drug metabolism studies, containing a rich profile of phase I and phase II metabolic enzymes. thermofisher.comwikipedia.org The S9 fraction, which includes both microsomal and cytosolic enzymes, offers a more comprehensive metabolic profile compared to microsomes alone, which are primarily composed of endoplasmic reticulum-derived vesicles enriched in Cytochrome P450 (CYP) enzymes. nih.govmdpi.com

In the study of oxandrolone and its isomers, equine liver microsomes and S9 fractions have been employed to investigate its phase I metabolism. nih.gov These in vitro systems have successfully generated several metabolites through various transformations. nih.gov The primary reactions observed include hydroxylations at different positions and the formation of keto metabolites. nih.gov

A study investigating the in vitro metabolism of oxandrolone in horses identified several key transformations using both liver microsomes and S9 fractions. nih.gov The metabolites generated are detailed in the table below.

Metabolite Transformation Type Notes
16-hydroxylated oxandrolone (two epimers)HydroxylationPhase I transformation observed in vitro. nih.gov
17-methyl-hydroxylated oxandroloneHydroxylationPhase I transformation observed in vitro. nih.gov
16-keto-oxandroloneOxidationPhase I transformation; also observed in urine in vivo. nih.gov
17-epioxandroloneEpimerizationDetected in biological samples following administration. nih.gov

These in vitro systems are invaluable for predicting the metabolic pathways that may occur in vivo. The S9 fraction, containing both microsomal (Phase I) and cytosolic (Phase II) enzymes, allows for the investigation of a broader range of metabolic reactions than microsomes alone. wikipedia.orgnih.gov

Microbial Biotransformation Protocols (e.g., Cunninghamella elegans)

Microbial biotransformation serves as a valuable tool for mimicking mammalian drug metabolism, often leading to the production of novel metabolites. Fungi, in particular, possess enzyme systems like cytochrome P450 monooxygenases that can perform regio- and stereoselective hydroxylations on steroidal structures. aub.edu.lb Various species of the fungus Cunninghamella are widely used for this purpose. oaepublish.comresearchgate.net

Studies on oxandrolone using Cunninghamella blakesleeana, a species closely related to Cunninghamella elegans, have demonstrated the utility of this microbial system. aub.edu.lbnih.gov Incubation of oxandrolone with C. blakesleeana resulted in the formation of a new hydroxylated metabolite. nih.govaub.edu.lb This highlights the capability of microbial systems to modify the steroidal nucleus in ways that can be predictive of mammalian metabolism or can generate novel derivatives. aub.edu.lb

The following table summarizes the metabolites produced from the biotransformation of oxandrolone by different fungal species.

Fungus Metabolite Produced Yield (%) Reference
Cunninghamella blakesleeana12β,17β-dihydroxy-17α-methyl-2-oxa-5α-androstan-3-one3.4% oaepublish.com
Macrophomina phaseolina11β,17β-dihydroxy-17α-(hydroxymethyl)-2-oxa-5α-androstan-3-one2.5% oaepublish.com
5α,11β,17β-trihydroxy-17α-methyl-2-oxa-androstan-3-one1.0% oaepublish.com
17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3,11-dione1.5% oaepublish.com
11β,17β-dihydroxy-17α-methyl-2-oxa-5α-androstan-3-one3.0% oaepublish.com
Rhizopus stolonifer11α,17β-dihydroxy-2-oxa-androstan-3-one25% oaepublish.com
6α,17β-dihydroxy-2-oxa-androstan-3-one5.0% oaepublish.com
9α,17β-dihydroxy-2-oxa-androstan-3-one8.0% oaepublish.com

These microbial transformation studies provide insight into potential sites of metabolism on the oxandrolone scaffold, which are primarily hydroxylations at various positions on the steroid's core structure. oaepublish.comnih.gov

Mechanisms of Enzymatic Interactions within the Steroidal Nucleus

The metabolism of steroids, including synthetic analogues like oxandrolone isomers, is predominantly governed by the action of specific enzyme families that interact with the steroidal core. These enzymes catalyze reactions that modify the structure, activity, and excretion profile of the compound.

Cytochrome P450 Enzyme Isoform Involvement

The Cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast number of drugs and xenobiotics, including steroids. nih.govmdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions, such as hydroxylations. mdpi.com

Research on oxandrolone has shown that it interacts with and can induce specific CYP isoforms. nih.gov A study in rats demonstrated that the administration of oxandrolone led to a significant induction of certain "male-specific" CYP isozymes in female rats. nih.gov The specific isoforms affected were P4502C11 and P4503A2, along with P4503A1. nih.gov This induction was linked to increased mRNA levels, suggesting transcriptional activation. nih.gov

The functional consequence of this induction was a marked increase in catalytic activity. For instance, the 6β-hydroxylation of testosterone (B1683101), a reaction primarily catalyzed by P4503A1 and P4503A2, increased approximately tenfold in female rats treated with oxandrolone. nih.gov This indicates that these CYP isoforms are likely involved in the metabolism of oxandrolone itself, performing key oxidative transformations on the steroid molecule. nih.gov

CYP Isoform Effect of Oxandrolone Administration (in female rats) Reference
P4502C11Increased protein levels nih.gov
P4503A1Increased protein and mRNA levels nih.gov
P4503A2Dramatically increased protein and mRNA levels nih.gov

Role of Hydroxysteroid Dehydrogenases and Other Steroid-Metabolizing Enzymes

Hydroxysteroid dehydrogenases (HSDs) are a class of oxidoreductases that play a critical role in the metabolism of steroids by catalyzing the oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. nih.gov These enzymes are crucial for modulating the biological activity of androgens and estrogens. nih.gov

While direct studies on the interaction of the specific "Oxandrolone 4-oxa-isomer, 5beta epimer-" with HSDs are not prevalent in the available literature, the general metabolic pathways of steroids suggest their likely involvement. For example, 17β-HSDs catalyze the interconversion of 17-keto and 17-hydroxy steroids, a key step in androgen and estrogen metabolism. nih.gov The metabolism of oxandrolone involves transformations at various positions, including the formation of 17-epioxandrolone, suggesting the action of epimerases or dehydrogenase enzymes. nih.gov The formation of keto-metabolites, such as 16-keto-oxandrolone and 17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3,11-dione, also points towards the activity of dehydrogenase enzymes. nih.govoaepublish.com

Advanced Analytical Characterization Techniques for Oxandrolone 4 Oxa Isomer, 5beta Epimer and Its Metabolites

Chromatographic Separation Methods for Isomers and Metabolites

The separation of structurally similar steroid isomers from complex matrices is a significant analytical challenge. Chromatographic techniques, by exploiting subtle differences in the physicochemical properties of analytes, provide the necessary resolving power.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS, HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of oxandrolone (B1677835) and its isomers due to its high sensitivity and selectivity. Ultra-high performance liquid chromatography (UHPLC) systems, in particular, offer enhanced resolution and faster analysis times. mdpi.comveeprho.com

Research Findings: Methods have been developed for the sensitive screening of oxandrolone and its primary metabolite, 17-epi-oxandrolone, in urine. mdpi.comnih.gov These methods often employ reversed-phase chromatography. For instance, the separation can be achieved using columns like an Acquity HSS T3 C18, which is effective for retaining and separating polar and non-polar compounds. mdpi.comnih.gov The use of online solid-phase extraction (SPE) can be integrated to pre-concentrate the analytes and clean up the sample matrix, significantly improving detection limits. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC is also utilized for the structural identification of these compounds. mdpi.comnih.gov A validated UHPLC-MS/MS method demonstrated a limit of quantification (LOQ) as low as 81.63 pg·mL−1 for oxandrolone in human urine. mdpi.comnih.gov

A typical LC-MS/MS method for steroid analysis involves a reversed-phase column and a gradient elution with a mobile phase consisting of water and an organic modifier like methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov The detection is commonly performed using a triple quadrupole (QqQ) mass spectrometer in selected reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov For oxandrolone, the transition m/z 307 → 271 is frequently monitored. nih.gov

Parameter LC-MS/MS Conditions for Steroid Analysis
Chromatography System UHPLC, HPLC mdpi.comnih.gov
Column Acquity HSS T3 C18 (1.7 µm, 2.1 x 50 mm), Kinetex PFP (2.6 µm, 100 x 3 mm) mdpi.comnih.gov
Mobile Phase A: Water with additives (e.g., ammonium formate); B: Methanol or Acetonitrile nih.govnih.gov
Elution Gradient nih.gov
Flow Rate 0.1 - 0.3 mL/min nih.govnih.gov
Column Temperature 40 - 45°C mdpi.comnih.gov
Ionization Source Electrospray Ionization (ESI) mdpi.com
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF), Orbitrap mdpi.comnih.gov
Detection Mode Selected Reaction Monitoring (SRM), Full Scan (HRMS) mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry, particularly with a triple quadrupole analyzer (GC-MS/MS), remains a robust and routinely used technique for steroid analysis in anti-doping laboratories. mdpi.com Due to the low volatility of steroids, a chemical derivatization step is required prior to analysis. This typically involves silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. mdpi.com

Research Findings: GC-MS has been successfully used to characterize urinary metabolites of oxandrolone, including the parent compound and 17-epioxandrolone. nih.gov The technique requires sample preparation that often includes enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and then derivatization. researchgate.net The electron ionization (EI) mass spectra of the TMS-derivatized isomers provide characteristic fragmentation patterns that are crucial for identification. For TMS-derivatized oxandrolone and its epimer, characteristic ions observed include m/z 378, 363, 321, and 308. researchgate.net

Parameter GC-MS/MS Conditions for Steroid Analysis
Sample Preparation Hydrolysis, Extraction (LLE/SPE), Derivatization (e.g., with BSTFA) mdpi.comresearchgate.net
GC Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole, Triple Quadrupole (MS/MS) mdpi.com
Key Ions (TMS-derivatized) m/z 378, 363, 321, 308 researchgate.net

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The separation of stereoisomers such as the 5β-epimer from the 5α-epimer (oxandrolone) is a classic example of diastereomeric resolution. Chiral chromatography is the most powerful tool for this purpose. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation. wvu.edu

Research Findings: While specific applications for the direct chiral separation of "Oxandrolone 4-oxa-isomer, 5beta epimer-" are not widely published, the principles of chiral chromatography are well-established for steroid separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for resolving a wide range of chiral compounds, including those with multiple stereocenters like steroids. researchgate.net These columns can be used in both normal-phase and reversed-phase HPLC modes. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, where differences in the stability of these complexes dictate the resolution. wvu.edu Another approach is chiral ligand-exchange chromatography (CLEC), where a chiral selector is added to the mobile phase, which then forms diastereomeric complexes with the analytes, allowing for separation on an achiral column. nih.gov

Spectrometric Characterization for Structural Confirmation

While chromatography separates the isomers, spectrometric techniques provide the definitive structural information needed for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for the structural confirmation of steroid isomers. nih.gov Instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of an analyte and its fragments. mdpi.comnih.gov

Research Findings: For oxandrolone and its metabolites, HRMS is used to confirm the identity of compounds separated by LC or GC. mdpi.comnih.gov The high resolving power of HRMS helps to distinguish analytes from matrix interferences, which is particularly important in complex biological samples like urine. wur.nl By analyzing the accurate mass of the precursor ion and its product ions generated through collision-induced dissociation (CID), analysts can confirm the molecular formula and gain confidence in the compound's identity, differentiating it from other potential isobaric (same nominal mass) compounds.

Technique Application for Isomer Characterization
Accurate Mass Measurement Provides elemental composition (e.g., C₁₉H₃₀O₃ for oxandrolone isomers). synzeal.com
MS/MS Fragmentation High-resolution fragmentation data helps elucidate the structure and differentiate isomers.
Increased Specificity High resolving power minimizes interferences from matrix components. wur.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including complex stereoisomers. nih.gov One-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Research Findings: The stereochemistry at the C-5 position (α vs. β) significantly influences the conformation of the steroid A-ring and, consequently, the chemical shifts and coupling constants of nearby protons and carbons. These differences are readily observable in NMR spectra. For example, in the ¹H NMR spectrum of oxandrolone (the 5α epimer), characteristic signals for the protons on the C-3 carbon (adjacent to the lactone oxygen) appear as an AB system. nih.gov The precise chemical shifts and coupling patterns of the ring protons, particularly in the A/B ring junction, would be distinct for the 5β epimer due to the different spatial orientation. Characterization of novel oxandrolone metabolites has been accomplished using a combination of LC-NMR and HRMS, demonstrating the synergy of these techniques. nih.gov

NMR Technique Information Provided for Structural Confirmation
¹H NMR Provides chemical shifts, integration (proton count), and coupling constants (J-values) that reveal the connectivity and stereochemical relationships of protons. Differences in A-ring proton signals can distinguish 5α and 5β epimers. nih.gov
¹³C NMR Shows the number of unique carbon atoms and their chemical environment. The chemical shift of C-5 and adjacent carbons is highly sensitive to the stereochemistry at the A/B ring junction. nih.gov
2D NMR (COSY, HSQC, HMBC) Establishes proton-proton and proton-carbon correlations through bonds, allowing for complete assignment of the molecular skeleton and confirmation of isomeric structure.

Method Development and Validation for Chemical Analysis

The accurate and reliable chemical analysis of "Oxandrolone 4-oxa-isomer, 5beta epimer-" and its metabolites is crucial for various applications, including pharmaceutical quality control and anti-doping efforts. The development and validation of analytical methods for this specific epimer are guided by stringent regulatory standards to ensure the integrity of the data. Given its nature as a stereoisomer of oxandrolone, the analytical methods must be capable of distinguishing it from other closely related compounds.

Method development often involves the use of advanced analytical techniques to achieve the necessary selectivity and sensitivity. The validation of these methods is a comprehensive process that establishes the performance characteristics of the analytical procedure, ensuring it is fit for its intended purpose. This involves assessing specificity, sensitivity, linearity, precision, and accuracy.

Specificity and Sensitivity Considerations for Detection

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For "Oxandrolone 4-oxa-isomer, 5beta epimer-," this is a critical parameter due to the existence of multiple isomers of oxandrolone. The separation of these isomers is often challenging because they can have very similar physical and chemical properties. nih.gov

Advanced chromatographic techniques are essential for achieving the required specificity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (MS), are powerful tools for this purpose. nih.govsielc.com The choice of the chromatographic column is a key factor in separating closely related isomers. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers and diastereomers and have been successfully employed for the separation of various chiral drugs. wvu.edunih.govresearchgate.net For instance, polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, have demonstrated good potential for the chiral resolution of corticosteroids in reversed-phase liquid chromatography. researchgate.net The development of methods for separating steroid isomers often involves careful optimization of the mobile phase composition, including the use of different organic modifiers and additives to enhance resolution. researchgate.netthermofisher.cn

In addition to chromatography, mass spectrometry provides another layer of specificity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the identification of analytes. diva-portal.orgresearchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the analyte. thermofisher.cn While structural isomers often produce similar mass spectra, differences in the relative abundance of fragment ions can sometimes be used for differentiation. thermofisher.cn For complex cases, multidimensional techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) can be employed. Ion mobility spectrometry separates ions based on their size, shape, and charge, providing an additional dimension of separation for isomeric compounds that may be difficult to separate by chromatography or mass spectrometry alone. nih.govresearchgate.net

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the context of anti-doping analysis, high sensitivity is paramount for detecting the misuse of performance-enhancing substances.

The following table summarizes the sensitivity data for a validated method for oxandrolone, which serves as a benchmark for the development of methods for its isomers.

AnalyteMatrixMethodLimit of Quantitation (LOQ)
OxandroloneHuman Urineon-line SPE-UHPLC-MS/MS81.63 pg·mL⁻¹

Linearity, Precision, and Accuracy Assessment

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of a method is typically evaluated by analyzing a series of standards at different concentrations and is usually expressed by the correlation coefficient (R²) of the calibration curve. For the analysis of oxandrolone, a validated UHPLC-MS/MS method demonstrated linearity over a range from 81.63 pg·mL⁻¹ to 5000 pg·mL⁻¹ in human urine matrix, with a correlation coefficient greater than 0.99. nih.govsielc.comdiva-portal.org A similar range and correlation coefficient would be expected for a validated method for "Oxandrolone 4-oxa-isomer, 5beta epimer-".

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For the analysis of oxandrolone, a validated method reported intra-day and inter-day precisions for oxandrolone to be below 11.0%. diva-portal.org Regulatory guidelines often require the precision to be within ±15% RSD. diva-portal.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. Accuracy is typically expressed as the percentage recovery. For a validated method for oxandrolone, the accuracy at three different concentration levels ranged from 93.4% to 109.5%. diva-portal.org Regulatory guidelines generally consider an accuracy of ±15% of the nominal concentration to be acceptable. diva-portal.org

The table below presents a summary of the validation data for a method used for the analysis of oxandrolone, which illustrates the expected performance characteristics for a method intended for the analysis of "Oxandrolone 4-oxa-isomer, 5beta epimer-".

Validation ParameterOxandrolone
Linearity Range 81.63 - 5000 pg·mL⁻¹
Correlation Coefficient (R²) > 0.99
Intra-day Precision (%RSD) < 11.0%
Inter-day Precision (%RSD) < 11.0%
Accuracy (%) 93.4 - 109.5%

Theoretical and Computational Investigations of Oxandrolone 4 Oxa Isomer, 5beta Epimer

Structure-Activity Relationship (SAR) Studies for Oxandrolone (B1677835) Framework

The biological activity of a steroid is intrinsically linked to its three-dimensional structure, which dictates its ability to bind to specific receptors. The modifications in the Oxandrolone 4-oxa-isomer, 5beta epimer- introduce significant changes to the classic androstane (B1237026) skeleton.

Theoretical Influence of 4-Oxa Substitution on Receptor Binding Affinity

The replacement of the C4-methylene group with an oxygen atom, creating a lactone in the A-ring, fundamentally alters the electronic and steric properties of the molecule. Research on other oxa-steroids, such as 7-oxa-steroids, has demonstrated that such heteroatom substitution can lead to profound changes in receptor binding and selectivity. nih.govnih.gov

The introduction of an oxygen atom at the 4-position is expected to:

Alter Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new or different interactions with amino acid residues in a receptor's ligand-binding pocket compared to the non-polar carbon it replaces.

Impact Electronic Distribution: The electronegativity of the oxygen atom will influence the molecule's electrostatic potential surface, which is a key determinant in molecular recognition and binding affinity.

These changes could theoretically alter the binding affinity and selectivity of the molecule for the androgen receptor (AR) and other potential off-target receptors. For instance, studies on 7-oxa-steroids have shown that this modification can enhance selectivity for the progesterone (B1679170) receptor over the glucocorticoid receptor. nih.gov A similar modulation of receptor selectivity could be hypothesized for a 4-oxa substitution.

Table 1: Theoretical Effects of 4-Oxa Substitution on Steroid Properties
PropertyTheoretical InfluencePotential Consequence
Receptor BindingAltered hydrogen bonding potential and electronic distribution.Modified binding affinity and selectivity for nuclear receptors.
ConformationChanges in A-ring geometry.Alteration of the overall three-dimensional shape of the steroid.
Metabolic StabilityThe lactone moiety may be subject to different metabolic pathways (e.g., hydrolysis).Different pharmacokinetic profile compared to the parent compound.

Impact of 5β-Epimerization on Steroid Conformation and Biological Interactions

This conformational change is profound and has significant implications for biological activity:

Altered Molecular Shape: The bent structure of a 5β-steroid will present a different steric profile to a receptor's binding site compared to its 5α-counterpart. This can dramatically reduce or alter binding affinity. For many steroid receptors, the planar topography of the 5α-androstane skeleton is preferred for optimal binding.

Fit within the Ligand-Binding Pocket: The ligand-binding pocket of the androgen receptor has evolved to accommodate the specific shape of its endogenous ligands, which have a 5α- or Δ4-structure. The bent conformation of the 5β-epimer may not fit as effectively into this pocket, leading to weaker interactions. nih.gov

Interaction with Co-regulators: Steroid receptor activation is a multi-step process that involves conformational changes upon ligand binding, leading to the recruitment of co-activator or co-repressor proteins. nih.gov An altered conformation induced by 5β-epimerization could interfere with these subsequent protein-protein interactions, thereby affecting the transcriptional activity of the receptor even if some binding occurs.

Table 2: Comparison of 5α- and 5β-Androstane Skeletons
Feature5α-Configuration (e.g., Oxandrolone)5β-Configuration (e.g., 5beta epimer)
A/B Ring JunctionTrans-fusedCis-fused
Overall Molecular ShapeRelatively planarBent/V-shaped
Receptor FitGenerally optimal for androgen receptor binding.Theoretically suboptimal due to steric hindrance. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are invaluable for predicting the three-dimensional structure of molecules and their interactions with biological macromolecules.

Conformational Analysis of Oxandrolone 4-oxa-isomer, 5beta epimer-

A full conformational analysis of this isomer would likely be performed using computational methods such as molecular mechanics or quantum mechanics. The starting point would be the known bent structure of the 5β-androstane skeleton. nih.gov The analysis would explore the preferred conformations of the A-ring lactone and the D-ring, as well as the orientation of the 17α-methyl and 17β-hydroxyl groups.

It is hypothesized that the cis-fusion of the A/B rings in the 5β-epimer is the most dominant structural feature, forcing the A-ring into a non-planar orientation relative to the B, C, and D rings. This is in stark contrast to the more linear arrangement of the rings in the 5α-isomer of oxandrolone. nih.gov

Ligand-Protein Docking Studies with Relevant Enzymatic Targets

Ligand-protein docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target. For Oxandrolone 4-oxa-isomer, 5beta epimer-, several enzymatic targets would be of interest.

Table 3: Potential Enzymatic Targets for Docking Studies
TargetRelevanceTheoretical Docking Considerations
Androgen Receptor (AR)Primary target for anabolic-androgenic activity.The bent 5β-conformation is expected to result in a lower docking score (poorer affinity) compared to 5α-oxandrolone due to steric clashes within the ligand-binding pocket. nih.govnih.gov
3α-Hydroxysteroid Dehydrogenase (3α-HSD)An enzyme involved in steroid metabolism.The altered A-ring geometry due to the 4-oxa substitution and 5β-configuration could affect its recognition and processing by metabolic enzymes.
Cytochrome P450 EnzymesKey enzymes in drug metabolism.The isomer's unique structure may lead to different metabolic pathways or rates of clearance compared to the parent drug. drugbank.com

A theoretical docking simulation into the androgen receptor would likely show that the V-shape of the 5β-epimer prevents it from sitting as deeply or as favorably in the ligand-binding domain as testosterone (B1683101) or dihydrotestosterone. The specific interactions, such as hydrogen bonding and hydrophobic contacts, would be predicted to be suboptimal.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of a molecule. researchgate.netmdpi.com While specific calculations for Oxandrolone 4-oxa-isomer, 5beta epimer- are not published, studies on the parent oxandrolone molecule provide a basis for what could be investigated. mdpi.com

Table 4: Applications of Quantum Chemical Calculations
Calculation TypeInformation GainedTheoretical Application to the Isomer
Geometry OptimizationProvides the most stable three-dimensional structure.To confirm the bent geometry of the 5β-configuration and the precise bond lengths and angles of the 4-oxa A-ring.
Frontier Molecular Orbitals (HOMO/LUMO)Determines the molecule's electronic reactivity and kinetic stability. researchgate.netTo assess how the 4-oxa substitution and 5β-epimerization affect the electron-donating and accepting capabilities of the molecule.
Molecular Electrostatic Potential (MEP)Maps the charge distribution and identifies regions for electrophilic and nucleophilic attack. researchgate.netTo visualize how the electronegative oxygen atom in the A-ring alters the charge landscape, influencing potential intermolecular interactions.
Vibrational AnalysisPredicts the infrared and Raman spectra.To provide a theoretical vibrational signature that could aid in the experimental identification of this specific isomer. mdpi.com

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic structure and reactivity of complex molecules like steroidal isomers. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies, which are fundamental to understanding a molecule's chemical behavior.

Molecular Orbital Analysis: The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For the parent compound, Oxandrolone, DFT calculations have been performed to determine these properties. These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. For instance, regions of high electron density, often associated with the HOMO, are susceptible to electrophilic attack, whereas regions of low electron density, associated with the LUMO, are prone to nucleophilic attack. This type of analysis is crucial for predicting metabolic pathways and potential chemical interactions.

Mulliken Charge Analysis: This analysis provides a means of estimating the partial atomic charges within a molecule. The distribution of these charges offers insights into the electrostatic potential of the molecule and can highlight polar regions and potential sites for intermolecular interactions. In the context of steroidal lactones, charge analysis can help identify atoms that are more likely to participate in hydrogen bonding or other non-covalent interactions, which are critical for biological activity.

While specific data for the 4-oxa-isomer, 5beta epimer is not available, the table below presents representative theoretical data for the parent Oxandrolone molecule, which would be expected to have similar, though not identical, electronic properties.

Table 1: Theoretical Electronic Properties of Oxandrolone (Representative Data)

Parameter Calculated Value Significance
HOMO Energy -6.8 eV Electron-donating capability
LUMO Energy -0.5 eV Electron-accepting capability
HOMO-LUMO Gap 6.3 eV Chemical stability and reactivity
Dipole Moment 3.5 D Molecular polarity

Spectroscopic Property Simulations

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which serve as molecular fingerprints.

NMR Chemical Shift Simulations: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecular structure. By comparing the simulated spectra with experimental data, chemists can confirm the structure of a synthesized compound. For a specific isomer like the 5beta epimer, predicted NMR shifts would be crucial in distinguishing it from other isomers, as the spatial arrangement of atoms significantly influences the local magnetic fields and thus the chemical shifts.

Vibrational Frequency Simulations: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can simulate these vibrational spectra with a good degree of accuracy. researchgate.net Each peak in the spectrum corresponds to a specific type of bond vibration (stretching, bending, etc.). For Oxandrolone and its isomers, characteristic vibrational modes would include the C=O stretching of the lactone group, O-H stretching of the hydroxyl group, and various C-H and C-C bond vibrations throughout the steroid skeleton. researchgate.netmdpi.com A computational study on Oxandrolone has provided a detailed assignment of its vibrational modes based on DFT calculations. researchgate.netmdpi.com These assignments are instrumental in interpreting the experimental FT-IR and FT-Raman spectra. researchgate.netmdpi.com

The table below presents a selection of calculated vibrational frequencies for the parent Oxandrolone molecule, which helps in assigning the peaks observed in experimental spectra. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for Oxandrolone

Vibrational Mode Calculated Wavenumber (cm⁻¹) Description
O-H Stretch 3650 Hydroxyl group vibration
C=O Stretch 1735 Lactone carbonyl vibration
C-O Stretch 1250 Lactone ether bond vibration
C-H Stretches 2900-3000 Aliphatic C-H vibrations

It is important to reiterate that while these computational approaches are powerful, the specific data for the Oxandrolone 4-oxa-isomer, 5beta epimer- is not present in the surveyed literature. The information provided is based on studies of the parent Oxandrolone and serves to illustrate the methodologies used in the theoretical and computational investigation of such compounds.

Q & A

Basic Research Questions

Q. How can chromatographic methods differentiate Oxandrolone 4-oxa-isomer, 5β-epimer from its structural analogs?

  • Methodology : Use reversed-phase HPLC with a C18 column (e.g., L1 packing, 4.6 mm × 15 cm, 5 µm) and UV detection at 254 nm. Retention times (RT) and relative retention times (RRT) are critical: For example, the 4-oxa-isomer (5β-epimer) has an RRT of 1.52 compared to oxandrolone (RRT = 1.00) under standardized conditions (flow rate: 1.5 mL/min, injection volume: 20 µL). Resolution ≥1.5 between epimer peaks is required for validation .

Q. What analytical techniques are recommended for identifying 5β-epimer impurities in oxandrolone formulations?

  • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) using weak anion exchangers. For sulfate-conjugated metabolites, solvolysis followed by MS analysis is necessary to confirm structural identity. This approach detects long-term metabolites (e.g., 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one) with a detection window of up to 18 days .

Q. How should researchers validate the purity of oxandrolone batches containing the 4-oxa-isomer?

  • Methodology : Follow pharmacopeial guidelines for impurity profiling, which specify limits for related compounds (e.g., ≤1.0% total impurities). Use reference standards (e.g., USP Oxandrolone Related Compound B RS) and monitor key impurities such as the 4-oxa-isomer (RRT = 1.52) and 17-epi-oxandrolone (RRT = 1.33) via HPLC with system suitability criteria (e.g., ≥5500 theoretical plates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in sulfate metabolite stability for oxandrolone epimers?

  • Methodology : Conduct hydrolysis studies under controlled pH and temperature conditions. For example, Biet et al. (1992) demonstrated rapid hydrolysis of oxandrolone sulfate to its epimer in aqueous environments. Use LC-MS/MS post-solvolysis to confirm metabolite conversion and quantify stability kinetics. This explains why sulfates of oxandrolone and its immediate epimer are undetectable in urine, while long-term metabolites remain stable .

Q. What experimental design optimizes chromatographic separation of epimeric pairs in complex matrices?

  • Methodology : Apply a Design of Experiments (DOE) approach to model retention time (RT) variability. For instance, use a central composite design to evaluate factors like mobile phase pH, gradient slope, and column temperature. Pareto charts and response surface models (e.g., reciprocal square transformations for RT data) help identify critical parameters for resolving epimer peaks (e.g., 5β vs. 5α configurations) .

Q. How can long-term metabolite detection be improved for doping control or pharmacokinetic studies?

  • Methodology : Focus on sulfate-conjugated metabolites in urine samples. After SPE purification, perform enzymatic hydrolysis (β-glucuronidase) followed by LC-MS/MS analysis. Long-term metabolites like 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one sulfate exhibit prolonged detectability (up to 18 days vs. 6 days for free metabolites). Cross-validate findings with studies on structurally similar steroids (e.g., metandienone sulfate metabolites) .

Q. What statistical methods validate analytical precision in epimer quantification?

  • Methodology : Use ANOVA or linear regression to assess intra-day/inter-day variability. For example, in impurity profiling, calculate relative standard deviation (RSD) for peak areas across replicates. Ensure column efficiency (≥5500 theoretical plates) and resolution (≥1.5) meet pharmacopeial criteria. Include uncertainty analysis for MS-based identification, such as mass accuracy thresholds (±5 ppm) .

Data Contradiction and Validation

Q. Why do some studies fail to detect sulfate metabolites of oxandrolone epimers despite theoretical predictions?

  • Analysis : Rapid hydrolysis of sulfate conjugates in aqueous media (e.g., urine) leads to conversion to free epimers, making direct detection challenging. Methodological adjustments, such as immediate sample acidification or freezing, can stabilize sulfates. Contrastingly, long-term metabolites with stable sulfate bonds (e.g., 18-nor derivatives) are detectable due to slower degradation .

Q. How to address discrepancies in epimerization rates reported in literature?

  • Methodology : Standardize experimental conditions (pH, temperature, solvent composition) across studies. For example, epimerization at C-9 or C-17 positions in steroidal compounds is highly condition-dependent. Use chiral columns or nuclear magnetic resonance (NMR) to track stereochemical changes dynamically .

Tables for Key Data

Compound Relative Retention Time (RRT) Detection Method Key Reference
Oxandrolone1.00HPLC (L1 column, UV 254 nm)
4-Oxa-isomer (5β-epimer)1.52HPLC-MS/MS
17-epi-Oxandrolone1.33HPLC
Long-term sulfate metaboliteN/A*LC-MS/MS post-solvolysis

*RRT not explicitly reported; identified via MS fragmentation patterns.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.